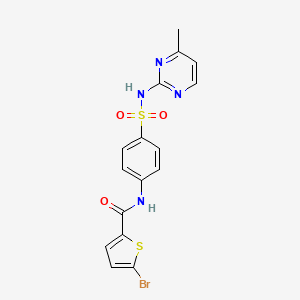

5-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

描述

属性

IUPAC Name |

5-bromo-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN4O3S2/c1-10-8-9-18-16(19-10)21-26(23,24)12-4-2-11(3-5-12)20-15(22)13-6-7-14(17)25-13/h2-9H,1H3,(H,20,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYTVURNTMQONC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:

Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the bromine atom: Bromination of the thiophene ring is carried out using bromine or a brominating agent under controlled conditions.

Attachment of the sulfonamide group: This step involves the reaction of the brominated thiophene with a sulfonamide derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Final coupling with the pyrimidine derivative: The final step involves coupling the intermediate product with a pyrimidine derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position of the thiophene ring undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids, enabling structural diversification.

Reaction Conditions

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Potassium phosphate (K₃PO₄)

-

Solvent : 1,4-dioxane/water (10:1 v/v)

-

Temperature : 90°C under argon

Representative Examples

| Boronic Acid Partner | Product Structure | Yield (%) | Source |

|---|---|---|---|

| Phenylboronic acid | 5-phenyl derivative | 72 | |

| 4-Fluorophenylboronic acid | 5-(4-fluorophenyl) | 68 | |

| 2-Thienylboronic acid | 5-(2-thienyl) | 61 |

This reaction replaces the bromine with aryl/heteroaryl groups, enhancing electronic and steric properties for biological evaluation .

Key Steps

-

Activation : 5-Bromothiophene-2-carboxylic acid reacts with TiCl₄ in pyridine to form an acyl chloride intermediate.

-

Amination : The intermediate couples with the aniline derivative to yield the target carboxamide.

Carboxamide Hydrolysis

While not explicitly documented for this compound, analogous thiophene carboxamides undergo hydrolysis under acidic or basic conditions to form carboxylic acids. For example:

This transformation could enable further derivatization at the carboxylate position.

Sulfamoyl Group Modifications

The N-(4-methylpyrimidin-2-yl)sulfamoyl moiety may participate in:

-

Alkylation : Reaction with alkyl halides to form N-alkyl derivatives.

-

Acid-Catalyzed Cleavage : Potential decomposition under strong acidic conditions to yield sulfonic acids.

Biological Activity Correlations

Derivatives synthesized via Suzuki coupling demonstrate structure-dependent antibacterial and antitubercular activity:

-

Antibacterial Efficacy : 5-Aryl derivatives show activity against Klebsiella pneumoniae (MIC: 2–8 µg/mL) .

-

Antitubercular Activity : Nitrothiophene analogs inhibit Mycobacterium tuberculosis (MIC: 5.71–10 µM) .

Reaction Optimization Insights

科学研究应用

Chemical Properties and Structure

The compound features a thiophene ring, which is known for its electronic properties, making it suitable for various chemical modifications. The presence of a bromine atom enhances its reactivity, while the sulfonamide group contributes to its biological activity. The molecular formula is C_{15}H_{15BrN_4O_3S with a molecular weight of approximately 404.3 g/mol.

Medicinal Chemistry

Antibacterial Activity

Research has indicated that compounds similar to 5-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide exhibit promising antibacterial properties. For instance, studies have demonstrated that related sulfonamide derivatives possess significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial folic acid synthesis, crucial for their growth.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Compounds with thiophene and pyrimidine moieties have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers . For example, a study on related pyrazole derivatives indicated their effectiveness in inhibiting tumor growth in vitro and in vivo models .

Enzyme Inhibition Studies

Alkaline Phosphatase Inhibition

In vitro studies have explored the compound's ability to inhibit alkaline phosphatase, an enzyme involved in various physiological processes. The inhibition of this enzyme can be significant in treating diseases where alkaline phosphatase levels are elevated, such as liver disease . The IC50 values observed in related compounds suggest that this class of compounds could be further optimized for therapeutic use.

Drug Design and Development

Lead Compound Identification

The unique structure of this compound makes it a candidate for lead optimization in drug design. Structure-activity relationship (SAR) studies can guide modifications to enhance potency and selectivity against specific biological targets .

Case Studies

作用机制

The mechanism of action of 5-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the thiophene ring and bromine atom contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

Thiophene-2-Carboxamide Derivatives

- 5-Bromo-N-(4-Methylpyridin-2-yl)Thiophene-2-Carboxamide (): Structure: Lacks the sulfamoylphenyl group, replacing it with a direct 4-methylpyridin-2-yl substituent. Synthesis: Synthesized via TiCl4-mediated coupling of 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine (80% yield). Analogs (4a–h) were generated via Suzuki-Miyaura cross-coupling (35–84% yields) using Pd catalysts . Key Difference: The absence of the sulfamoyl bridge reduces molecular complexity and may influence solubility and target binding.

Sulfamoyl-Containing Analogs

- (S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-Methylpyrimidin-2-yl)Sulfamoyl)Phenyl)Propanamide () :

- Structure : Replaces the thiophene core with a naphthalene-propanamide scaffold but retains the sulfamoylphenyl-pyrimidine moiety.

- Physicochemical Data : Molecular formula C24H22N4O4S (MW: 462.52 g/mol); elemental analysis: C (62.49%), H (4.98%), N (12.73%), S (6.98%) .

- Key Difference : The naphthalene group may enhance hydrophobic interactions but reduce solubility compared to the thiophene-based target compound.

Brominated Heterocyclic Carboxamides

- 5-Bromo-N-({4-[(4-Methylpiperidin-1-yl)Sulfonyl]Phenyl}Carbamothioyl)-2-Furamide (): Structure: Substitutes thiophene with a furan ring and introduces a carbamothioyl group.

- 4-(4-Bromophenyl)-5-Cyano-2-Methyl-N-Phenyl-6-Thioxo-1,6-Dihydro-3-Pyridinecarboxamide (): Structure: Pyridine-based carboxamide with a bromophenyl group and thioxo substituent. Key Difference: The pyridine ring and thioxo group may confer distinct redox properties and metal-binding capabilities .

Physicochemical and Analytical Comparisons

生物活性

5-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 452.34 g/mol. The compound features a thiophene ring, a sulfonamide group, and a pyrimidine derivative, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives containing the thiophene moiety have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis .

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Tyrosine Kinases : Compounds with similar structures have been reported to inhibit receptor tyrosine kinases (RTKs), particularly those involved in angiogenesis and cancer progression .

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability and proliferation .

- Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity, potentially making them candidates for treating infections alongside cancer therapy .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications on the phenyl or pyrimidine rings significantly influence biological activity:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups, such as halogens (e.g., bromine), enhances the compound's binding affinity to target enzymes or receptors .

- Pyrimidine Substituents : Variations in the pyrimidine substituents can lead to altered pharmacokinetics and enhanced therapeutic efficacy .

Case Studies

- Anticancer Activity in Cell Lines : A study involving the testing of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain derivatives showed significant cytotoxicity, suggesting potential for combination therapies with existing chemotherapeutics .

- Inhibition of Viral Proteins : Research has shown that derivatives can inhibit viral proteases, indicating potential use in antiviral therapies, particularly against emerging viral threats like SARS-CoV-2 .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈BrN₅O₃S |

| Molecular Weight | 452.34 g/mol |

| CAS Number | 1561178-17-3 |

| Antitumor Activity | IC₅₀ values < 10 μM |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) < 50 μg/mL |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide?

- Methodological Answer : A key approach involves refluxing intermediates with hydrazine hydrate in butanol to form thiophene-2-carboxamide derivatives, followed by purification via recrystallization (e.g., dioxane) . Sulfamoyl group introduction may involve coupling sulfonyl chlorides with aminopyrimidine derivatives under basic conditions. Lawesson’s reagent has been employed for thionation in related thiophene syntheses, enabling cyclization to stabilize the core structure .

Q. How is the crystal structure of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. For example, studies on analogous sulfonamide-thiophene derivatives resolved bond lengths, angles, and intermolecular interactions, with data collection at 100–150 K to minimize thermal motion . Hydrogen bonding networks and π-stacking in the crystal lattice are critical for validating structural stability .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : and NMR identify substituent integration and electronic environments (e.g., sulfamoyl protons at δ 7.8–8.2 ppm, thiophene carbons at δ 120–140 ppm) .

- IR : Confirms sulfonamide (S=O stretching at 1150–1350 cm) and carboxamide (C=O at ~1650 cm) functionalities .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the compound’s interactions with biological targets?

- Methodological Answer : The Amber software package enables free energy perturbation (FEP) or steered MD to study binding affinities. For example, simulations of sulfonamide derivatives reveal how the bromothiophene moiety influences hydrophobic interactions with protein pockets, while the pyrimidine ring participates in hydrogen bonding . Parameterization using the GAFF force field ensures accurate ligand behavior prediction .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Comparative NMR Analysis : Overlay spectra to detect impurities or conformational isomers. For instance, unexpected splitting in aromatic proton signals may indicate incomplete sulfamoylation .

- SCXRD Validation : Resolve ambiguities in regiochemistry (e.g., confirming sulfamoyl group orientation) .

- TLC Monitoring : Track reaction progress using silica plates and UV visualization to ensure intermediate purity .

Q. How is regioselective functionalization of the thiophene ring achieved?

- Methodological Answer :

- Electrophilic Substitution : Vilsmeier-Haack formylation targets electron-rich positions (e.g., para to the sulfamoyl group) using POCl-DMF .

- Lithiation : n-BuLi deprotonates the 5´-position of thiophene (highest acidity), enabling electrophilic quenching (e.g., DMF for formylation) . Selectivity is confirmed via NMR (e.g., downfield shifts at δ 9.8–10.2 ppm for aldehyde protons) .

Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?

- Methodological Answer : SCXRD reveals C–H⋯O/N hydrogen bonds and π-π stacking, which correlate with solubility and thermal stability. For example, weak C–H⋯π interactions in pyrimidine derivatives reduce melting points compared to densely hydrogen-bonded analogs . Hirshfeld surface analysis quantifies interaction contributions (e.g., van der Waals vs. electrostatic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。